An In-depth Technical Guide to 3-(Aminomethyl)-N-phenylbenzamide Hydrochloride: A Keystone in Modern Drug Discovery
An In-depth Technical Guide to 3-(Aminomethyl)-N-phenylbenzamide Hydrochloride: A Keystone in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical overview of 3-(aminomethyl)-N-phenylbenzamide hydrochloride (CAS Number: 1171573-70-8), a compound of significant interest within the broader class of N-phenylbenzamides. As a Senior Application Scientist, the following sections are structured to provide not just a recitation of facts, but a deeper understanding of the scientific rationale behind the potential applications and experimental considerations for this molecule and its analogues. While specific research on this particular hydrochloride salt is emerging, this guide synthesizes data from closely related structures to provide a robust framework for its investigation.
Introduction: The N-Phenylbenzamide Scaffold - A Privileged Structure in Medicinal Chemistry
The N-phenylbenzamide core is a recurring motif in a multitude of biologically active compounds. Its rigid, planar structure, combined with the potential for diverse functionalization on both phenyl rings, makes it an ideal scaffold for interacting with a variety of biological targets. Derivatives of N-phenylbenzamide have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1] The addition of an aminomethyl group, as seen in our topic compound, introduces a basic center that can be crucial for target engagement and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties of 3-(Aminomethyl)-N-phenylbenzamide Hydrochloride
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The hydrochloride salt form of 3-(aminomethyl)-N-phenylbenzamide is likely utilized to improve solubility and stability.
| Property | Value | Source |
| CAS Number | 1171573-70-8 | [2] |
| Molecular Formula | C₁₄H₁₅ClN₂O | [2] |
| Molecular Weight | 262.73 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in water and polar organic solvents (predicted) | - |
| SMILES Code | O=C(NC1=CC=CC=C1)C2=CC=CC(CN)=C2.[H]Cl | [2] |
Note: Some physical properties are predicted based on the chemical structure and general characteristics of similar compounds, as specific experimental data is not widely published.
Synthesis and Manufacturing Considerations
Proposed Retrosynthetic Analysis and Forward Synthesis
The primary disconnection for 3-(aminomethyl)-N-phenylbenzamide is at the amide bond, suggesting a coupling reaction between a 3-(aminomethyl)benzoic acid derivative and aniline. A key strategic consideration is the protection of the reactive aminomethyl group during the amide bond formation.
Caption: A conceptual workflow for the synthesis of 3-(aminomethyl)-N-phenylbenzamide hydrochloride.
Detailed Experimental Protocol (Hypothetical)
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Protection of the Aminomethyl Group:
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Dissolve 3-(aminomethyl)benzoic acid in a suitable solvent (e.g., a mixture of dioxane and water).
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Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid.
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Slowly add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitored by TLC).
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Acidify the reaction mixture to precipitate the Boc-protected product, which is then filtered and dried.
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Amide Bond Formation:
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Dissolve the Boc-protected 3-(aminomethyl)benzoic acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
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Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), or a more modern reagent like HATU.
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Add aniline to the reaction mixture and stir at room temperature overnight.
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Filter off any precipitated urea byproduct and purify the crude product by column chromatography.
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Deprotection and Salt Formation:
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Dissolve the purified Boc-protected intermediate in a suitable solvent like dioxane or methanol.
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Add a solution of hydrochloric acid in the solvent and stir at room temperature.
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The deprotection of the Boc group and the formation of the hydrochloride salt of the final product will occur.
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The product can be isolated by precipitation upon the addition of a non-polar solvent like diethyl ether, followed by filtration and drying.
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Potential Mechanism of Action and Biological Activity
While the specific biological target of 3-(aminomethyl)-N-phenylbenzamide hydrochloride is not yet elucidated, the activities of related compounds provide valuable insights into its potential mechanisms of action.
Potential Therapeutic Areas:
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Oncology and Immunology: Some N-phenylbenzamide derivatives have shown cytostatic and immunosuppressive effects.[3] The mechanism could involve the inhibition of key enzymes in cell proliferation or immune signaling pathways.
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Metabolic Diseases: A patent application highlights the use of certain amino-aryl-benzamide compounds in the treatment of non-alcoholic fatty liver disease (NAFLD).[4] The mechanism in this context might involve the modulation of metabolic pathways related to lipid accumulation and inflammation in the liver.
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Infectious Diseases: N-phenylbenzamide derivatives have been investigated as antiviral agents, for instance, against Enterovirus 71.[5][6] The mode of action could be the inhibition of viral replication enzymes or interference with viral entry into host cells.
The aminomethyl group can play a critical role in forming salt bridges or hydrogen bonds with amino acid residues in the active site of a target protein.
Caption: Hypothetical binding mode of 3-(aminomethyl)-N-phenylbenzamide with a biological target.
Research Applications and Future Directions
3-(aminomethyl)-N-phenylbenzamide hydrochloride is a valuable tool for researchers in several areas:
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Fragment-Based Drug Discovery (FBDD): Its relatively simple structure makes it an excellent starting point for FBDD campaigns to identify novel inhibitors for a range of targets.
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Chemical Probe Development: With appropriate labeling (e.g., fluorescent or biotin tags), this compound could be used as a chemical probe to identify its binding partners in cells.
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Medicinal Chemistry Lead Optimization: The aminomethyl and phenyl groups provide multiple points for chemical modification to improve potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
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Target Identification: Utilizing techniques like affinity chromatography-mass spectrometry or thermal shift assays to identify the specific biological targets of this compound.
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In Vitro and In Vivo Studies: Conducting comprehensive biological assays to determine its efficacy and safety profile in relevant disease models.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand the key structural features required for biological activity.
Conclusion
3-(aminomethyl)-N-phenylbenzamide hydrochloride represents a promising, yet underexplored, chemical entity. Its structural similarity to a class of compounds with proven and diverse biological activities makes it a compelling candidate for further investigation in drug discovery and chemical biology. This guide provides a foundational understanding of its properties, a roadmap for its synthesis, and a framework for exploring its therapeutic potential. As with any novel compound, rigorous experimental validation is paramount to unlocking its full scientific and medicinal value.
References
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Dana Bioscience. 3-(Aminomethyl)-N-phenylbenzamide hydrochloride 1g. [Link]
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AccelaChem. 1171573-70-8,3-(aminomethyl)-N-phenylbenzamide hydrochloride. [Link]
- Google Patents.
- Google Patents. US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof.
-
Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
-
MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]
-
PubMed Central. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]
-
PubChem. 3-(aminomethyl)-N-butyl-N-phenylbenzamide. [Link]
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MDPI. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. [Link]
-
Semantic Scholar. Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. 1171573-70-8|3-(Aminomethyl)-N-phenylbenzamide hydrochloride|BLD Pharm [bldpharm.com]
- 3. EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them - Google Patents [patents.google.com]
- 4. US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
-N-phenylbenzamide+hydrochloride)
